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Golgin subfamily A member 3 (875-883) -

Golgin subfamily A member 3 (875-883)

Catalog Number: EVT-243988
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Molecular Weight:
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Product Introduction

Description
Golgin subfamily A member 3
Overview

Golgin subfamily A member 3, also known as GOLGA3, is a protein encoded by the GOLGA3 gene in humans. This protein is primarily localized to the Golgi apparatus, which is essential for the glycosylation and transport of proteins and lipids within the secretory pathway. GOLGA3 plays a significant role in maintaining the structure of the Golgi and is involved in various cellular processes, including nuclear transport and Golgi localization. The gene has several alternatively spliced transcript variants, although the complete nature of these variants remains to be fully characterized .

Source and Classification

GOLGA3 belongs to the golgin family of proteins, which are integral to the architecture and function of the Golgi apparatus. This family is characterized by their coiled-coil domains that facilitate interactions with other proteins and cellular structures. The GOLGA3 gene is located on human chromosome 12 and has been associated with various diseases, including smallpox and primary ciliary dyskinesia .

Synthesis Analysis

Methods

The synthesis of GOLGA3 can be studied through various molecular biology techniques, including:

  • Gene Cloning: The GOLGA3 gene can be cloned into expression vectors to produce recombinant protein in various host cells.
  • Transfection: Techniques such as lipofection or electroporation can introduce plasmids containing GOLGA3 into cells for protein expression.
  • Protein Purification: Following expression, GOLGA3 can be purified using affinity chromatography techniques based on its epitope tags or native properties.

Technical Details

The expression of GOLGA3 can be induced using specific promoters in eukaryotic systems, allowing for post-translational modifications that are crucial for its function. Analytical methods such as Western blotting or enzyme-linked immunosorbent assay can confirm successful expression and purification.

Molecular Structure Analysis

Structure

GOLGA3 features a coiled-coil domain that facilitates its interaction with other golgins and cytoskeletal elements. This structural motif is critical for maintaining the integrity of the Golgi apparatus.

Data

The molecular weight of GOLGA3 is approximately 170 kDa, with a theoretical isoelectric point around 5.5. Structural studies have suggested that it may adopt a specific conformation that allows it to interact with microtubules and other Golgi-associated proteins .

Chemical Reactions Analysis

Reactions

GOLGA3 participates in several biochemical interactions within the cell:

  • Protein-Protein Interactions: It interacts with various Golgi-associated proteins, influencing Golgi structure and function.
  • Post-Translational Modifications: GOLGA3 undergoes phosphorylation, which may regulate its activity and interactions during cellular processes such as mitosis .

Technical Details

Experimental approaches like yeast two-hybrid screening have been employed to identify interaction partners of GOLGA3, revealing its role in modulating D-serine levels through interactions with serine racemase .

Mechanism of Action

Process

GOLGA3 is involved in the organization and maintenance of the Golgi apparatus during cell division. It helps in re-establishing Golgi structure after mitosis by interacting with microtubules and other cytoskeletal elements.

Data

Research indicates that disruptions in GOLGA3 function can lead to impaired protein transport and localization, highlighting its importance in cellular homeostasis .

Physical and Chemical Properties Analysis

Physical Properties

GOLGA3 is expressed across various tissues, including liver, testis, lung, heart, salivary gland, and kidney. Its solubility and stability are influenced by its interactions with other cellular components.

Chemical Properties

As a protein, GOLGA3's chemical properties include:

  • Hydrophobicity: Certain regions are hydrophobic, aiding in membrane association.
  • Charge Distribution: The theoretical isoelectric point suggests that it may exist in different charged states under physiological conditions.

Relevant analyses include circular dichroism spectroscopy to study its secondary structure and stability under varying conditions .

Applications

Scientific Uses

GOLGA3 has several applications in scientific research:

  • Cell Biology Studies: Understanding its role in Golgi dynamics can provide insights into cellular organization.
  • Disease Research: Investigating its involvement in diseases like primary ciliary dyskinesia can help elucidate disease mechanisms.
  • Biotechnology: GOLGA3 may serve as a target for drug development aimed at modulating Golgi function or treating related disorders.
Molecular Interactions & Functional Domains of Golgin Subfamily A Member 3 (875-883)

Structural Motifs and Coiled-Coil Domain Architecture in Golgin A3 Peptide Fragments

The Golgin subfamily A member 3 (Golgin A3, GOLGA3), also known as Golgin-160 or GCP170, is characterized by an extended rod-like structure dominated by coiled-coil domains that project into the cytoplasm [3] [5]. Residues 875-883 reside within the C-terminal region of the full-length 1498-amino acid isoform, positioned distal to the primary coiled-coil segments. This region exhibits a modular structural organization:

  • Coiled-Coil Breaks and Flexibility: While the central region of Golgin A3 forms extensive homodimeric coiled coils stabilized by hydrophobic heptad repeats, residues 875-883 lie within a predicted non-coiled segment. Computational structural analysis suggests this region acts as a molecular hinge, potentially introducing flexibility between larger structural domains [4] [5]. This flexibility may be critical for orienting functional domains toward vesicle or membrane surfaces.
  • Charge Distribution and Solvent Exposure: The sequence encompassing 875-883 is enriched in polar and charged residues compared to the predominantly hydrophobic coiled-coil core. This suggests surface accessibility, facilitating potential interactions with binding partners like Rab GTPases or other regulatory proteins [6] [9].
  • Proximity to Membrane Anchor: Residues 875-883 lie immediately upstream of the extreme C-terminus responsible for Golgi membrane association. This positioning implies a potential scaffolding role, linking the main coiled-coil tethering structure to the membrane-associated anchor point, which involves Rab6 binding [2] [4] [5].

Table 1: Structural Features of Golgin A3 (875-883) Compared to Full-Length Protein

FeatureFull-Length Golgin A3 (1498 aa)Residues 875-883
Primary StructurePredominantly coiled-coilNon-coiled, flexible linker
Key DomainsMultiple coiled-coil segmentsPutative hinge region
HydrophobicityHigh in coiled regionsModerate (Polar/Charged)
Proximity to MembraneC-terminus anchoredImmediate N-terminal to anchor
Post-Translational ModificationCleaved by caspasesUnknown

Binding Partners and Protein-Protein Interaction Networks Involving Residues 875-883

The C-terminal region of Golgin A3, including residues 875-883, serves as a critical interaction hub for molecular partners essential for Golgi structure and vesicle trafficking. While direct mapping data for this specific nonapeptide is limited within the provided sources, its location within the functional C-terminus supports key roles:

  • Rab GTPase Interactions: Golgin A3 binds Rab6 GTPase via its C-terminal region, which encompasses residues 875-883 [4] [5] [9]. This interaction is crucial for Golgi ribbon formation, positioning the Golgi apparatus near the centrosome, and facilitating minus-end directed microtubule transport via recruitment of the dynein-dynactin motor complex [2] [4]. Mutation studies on analogous short motifs in other golgins (e.g., Trp3 in golgin-84) demonstrate that single residue changes can disrupt tethering, suggesting residues 875-883 may contain equally critical determinants for Rab6 binding or regulation [9].
  • Arf1 Binding Potential: Golgins like GMAP-210 use C-terminal GRAB domains to bind Arf1-GTP. Although Golgin A3 lacks a canonical GRAB domain, its membrane association involves Arf1 sensitivity [4] [5]. Residues 875-883 could contribute to this association or modulate Arf1 effector recruitment indirectly.
  • Caspase Cleavage Site Proximity: Golgin A3 is cleaved by caspases during apoptosis. While the identified cleavage site (Asp59) is distant from 875-883 [3], the C-terminal region's role in membrane anchoring suggests that its integrity, potentially influenced by interactions involving 875-883, may be vital for the functional consequences of N-terminal cleavage on Golgi disassembly.
  • Scaffolding for Multi-Protein Complexes: The proximity of 875-883 to the membrane anchor points positions it ideally to participate in higher-order complex assembly. It could facilitate the spatial organization of factors involved in vesicle capture, tethering, or fusion, acting synergistically with N-terminal vesicle recognition motifs like those characterized in GMAP-210 and golgin-84 [5] [9].

Table 2: Hypothesized Protein Interactions Mediated by Golgin A3 Residues 875-883

Interaction PartnerType of EvidenceFunctional ConsequenceDependence on 875-883 Context
Rab6 GTPaseC-terminal binding domain mapping [4] [5]Golgi positioning, Microtubule motor recruitmentHigh (Integral part of binding interface)
Arf1 GTPaseGolgi localization sensitivity [4]Golgi membrane association regulationModerate (Potential modulator)
Dynein-DynactinRab6-dependent recruitment [2] [4]Centrosomal Golgi positioning, Vesicle transportIndirect (Via Rab6)
Other Golgin tethers (e.g., Giantin)Golgi matrix cohesion [4] [5]Maintenance of Golgi architecturePotential (Spatial coordination)

Role of Alternative Splicing in Modulating Isoform-Specific Interaction Dynamics

Golgin A3 undergoes extensive alternative splicing, generating multiple isoforms with potentially divergent C-terminal structures and functions. The presence or absence of residues 875-883, and the sequence context surrounding them, varies significantly across isoforms, directly impacting their interaction networks:

  • Isoform Diversity and C-Terminal Variation: The human GOLGA3 gene encodes over 20 documented splice variants [2] [6]. Crucially, major isoforms differ in their C-terminal exons. The canonical full-length isoform (e.g., UniProt Q08378-1, 1498 aa) includes residues 875-883. However, other prevalent isoforms, such as isoform 2 (NP_001166028.1, 1134 aa), utilize an alternative 3' terminal exon. This results in a truncated C-terminus lacking residues 875-883 entirely and replacing it with a distinct, shorter sequence [2] [6].
  • Impact on Membrane Association and Partner Recruitment: The loss of the C-terminal region containing 875-883 in shorter isoforms like isoform 2 likely abolishes Rab6 binding capacity. Given the role of Rab6 binding in Golgi positioning via dynein recruitment [4] [5], these isoforms may exhibit altered sub-Golgi localization or impaired function in microtubule-dependent Golgi organization. They might instead rely on other anchoring mechanisms or function in Rab6-independent processes.
  • Modulation of Interaction Landscapes: Alternative splicing can introduce or remove short linear interaction motifs (SLiMs) within or flanking 875-883. Inclusion or exclusion of specific exons could:
  • Create or occlude docking sites for specific Rab isoforms or other effectors.
  • Alter post-translational modification landscapes (e.g., phosphorylation sites) near 875-883, thereby regulating binding affinity.
  • Affect the structural flexibility of the hinge region, impacting the presentation of interaction surfaces upstream of the anchor point.
  • Tissue-Specific Expression and Functional Specialization: Expression data indicates Golgin A3 is ubiquitous but shows variation across tissues [2] [6]. The relative abundance of isoforms containing or lacking the canonical C-terminus (including 875-883) may vary, potentially contributing to tissue-specific regulation of Golgi dynamics. For instance, tissues with high secretory demand or specific cargo trafficking routes might preferentially express the full-length Rab6-binding isoform for efficient microtubule-based positioning and transport.

Table 3: Impact of Alternative Splicing on Golgin A3 Isoforms Containing Residues 875-883

Isoform FeatureFull-Length Isoform (e.g., 1498 aa)C-Terminally Truncated Isoform (e.g., 1134 aa)
Includes Residues 875-883?YesNo
Rab6 Binding CapacityHigh (Contains Rab6 binding domain)Likely Lost or Severely Impaired
Golgi Membrane AssociationStrong (Rab6/Arf1 dependent)May rely on alternative mechanisms
Role in Golgi PositioningCentrosomal via Dynein recruitmentPossibly altered or diffuse
Potential Functional FocusVesicle tethering, Microtubule transportIntra-Golgi processes, Structural maintenance

Properties

Product Name

Golgin subfamily A member 3 (875-883)

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